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methylquinazolin-4(3H)-one (CAS Number: 23165-64-2)
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Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

analytical properties of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one (CAS No. 23165-64-2).

As a member of the quinazolinone class of heterocyclic compounds, this molecule serves as a

valuable scaffold in medicinal chemistry and drug development. Quinazolinones are recognized

as "privileged structures" due to their diverse pharmacological activities, which include

anticancer, antibacterial, and anti-inflammatory properties[1][2]. This document is intended for

researchers, scientists, and drug development professionals, offering detailed information on

chemical identity, physicochemical characteristics, synthesis, reactivity, and analytical

characterization methodologies.

Chemical Identity and Structure
The fundamental step in characterizing any chemical entity is to establish its precise identity

and structure. 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one is a substituted quinazolinone, a

class of compounds featuring a bicyclic system where a pyrimidine ring is fused to a benzene
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ring. The specific substitutions on this core structure are critical to its chemical behavior and

biological activity.

Identifier Value

IUPAC Name 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one

CAS Number 23165-64-2

Molecular Formula C₉H₈BrN₃O

Molecular Weight 254.09 g/mol

Canonical SMILES CC1=C(C2=C(C=C1)N=C(N)NC2=O)Br

Molecular Structure:

Caption: 2D structure of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one.

Physicochemical Properties
The physicochemical properties of a compound are paramount for its application in drug

development, influencing its solubility, stability, and absorption characteristics. While specific

experimental data for CAS 23165-64-2 is not widely published, the properties can be estimated

based on its structure and data from closely related analogues.
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Property Value/Description Source/Basis

Appearance

Expected to be an off-white to

yellow or brown crystalline

powder.

General property of similar

aromatic amines and

quinazolinones[3].

Melting Point

Not specified. Related 6-

bromo-quinazolinones exhibit

high melting points, often

>200°C[4].

Inference from related

compounds.

Boiling Point
Decomposes before boiling at

atmospheric pressure.

Typical for complex

heterocyclic compounds.

Solubility

Generally insoluble in water.

Soluble in polar organic

solvents like DMSO and DMF.

Inferred from structural

features (aromatic rings, amide

group).

pKa

The amino group provides

basic character, while the

amide proton is weakly acidic.

Structural analysis.

LogP

The calculated XLogP3 for a

similar compound, 2-amino-7-

bromo-3H-quinazolin-4-one, is

0.8, suggesting moderate

lipophilicity[5].

PubChem CID 135742288[5].

Synthesis and Reactivity
Synthetic Pathways
Quinazolinone derivatives are typically synthesized from substituted anthranilic acids or their

corresponding amides. A common and versatile method is the Niementowski quinazolinone

synthesis or variations thereof. For 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one, a

plausible synthetic route starts from 2-amino-4-bromo-5-methylbenzoic acid.

Proposed Synthetic Workflow:
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2-Amino-4-bromo-5-methylbenzoic Acid Reaction with Cyanamide
or Urea

Heat Cyclization 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one

Click to download full resolution via product page

Caption: A plausible synthetic pathway for the target compound.

Experimental Protocol (General Procedure):

Starting Material: 2-amino-4-bromo-5-methylbenzoic acid is the key precursor.

Cyclization: The precursor is heated with a source of the N-C-N unit, such as cyanamide or

urea, often in a high-boiling solvent or neat.

Work-up: The reaction mixture is cooled, and the solid product is typically precipitated by

adding water or a non-polar solvent.

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g.,

ethanol, acetic acid) to yield the final compound.

Chemical Reactivity
The reactivity of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one is dictated by its functional

groups:

Amino Group (-NH₂): The exocyclic amino group at the 2-position is nucleophilic and can

undergo reactions such as acylation, alkylation, and diazotization.

Amide Group (-CONH-): The endocyclic amide within the quinazolinone ring is relatively

stable but can be hydrolyzed under harsh acidic or basic conditions. The nitrogen can also

be alkylated.

Aromatic Ring: The benzene portion of the scaffold can undergo further electrophilic

substitution, although the existing substituents will direct the position of new groups. The

bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck) to introduce

further complexity.
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Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and purity

assessment of the compound.

Analytical Workflow

Compound Sample

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(ESI-MS) FTIR Spectroscopy HPLC-UV

Structural Confirmation Purity Assessment

Click to download full resolution via product page

Caption: General workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the exact structure. For a related compound, 2-

Amino-5-bromo-4-methylpyridine, ¹H NMR data has been reported and can be used for

comparison[6][7].

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Assignment

~10.5 - 11.5 Broad Singlet 1H, NH (amide)

~7.8 Singlet 1H, Ar-H (H-8)

~7.5 Singlet 1H, Ar-H (H-7)

~6.5 Broad Singlet 2H, -NH₂ (amino)
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| ~2.3 | Singlet | 3H, -CH₃ (methyl) |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

~162 ppm: C=O (amide carbonyl)

~158 ppm: C-NH₂ (guanidinyl carbon)

~110-150 ppm: Aromatic carbons

~18-20 ppm: -CH₃ (methyl carbon)

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. Electrospray

ionization (ESI) is a suitable method.

Expected [M+H]⁺: 254.9971 and 256.9951

Key Feature: The presence of bromine results in a characteristic isotopic pattern for the

molecular ion peak ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1, providing

definitive evidence for a single bromine atom in the structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group

3300 - 3100 N-H Stretch
Amine (-NH₂) and Amide
(N-H)

1680 - 1650 C=O Stretch Amide Carbonyl

1620 - 1580 N-H Bend / C=N Stretch Amine / Imine

| ~1500 | C=C Stretch | Aromatic Ring |

High-Performance Liquid Chromatography (HPLC)
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HPLC is the standard method for determining the purity of pharmaceutical compounds. A

reverse-phase method is typically employed.

Sample HPLC Protocol:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile or

methanol.

Detection: UV detection at a wavelength determined from the compound's UV-Vis spectrum

(typically around 254 nm and 280 nm).

Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent like

DMSO to a known concentration (e.g., 1 mg/mL).

Biological and Pharmacological Context
The quinazoline and quinazolinone scaffolds are of significant interest in medicinal chemistry

due to their wide range of biological activities[1]. These activities are highly dependent on the

substitution pattern around the core.

Anticancer Activity: Many quinazolinone derivatives have been developed as kinase

inhibitors for cancer therapy. For example, Gefitinib and Erlotinib are approved anticancer

drugs that feature a quinazoline core[8]. The 6-bromo substitution has been explored in the

design of new cytotoxic agents[8].

Antibacterial and Antifungal Activity: Various substituted quinazolinones have demonstrated

potent activity against both Gram-positive and Gram-negative bacteria, as well as several

fungal strains[4][9]. The 6-bromo substitution, in particular, has been associated with

significant antimicrobial effects[1].

Other Activities: The quinazoline scaffold has been linked to a plethora of other therapeutic

applications, including anti-inflammatory, antihypertensive, and antiviral activities[2].

The specific biological profile of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one would require

dedicated screening, but its structural motifs suggest it is a promising candidate for

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4321853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11225515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11225515/
https://www.mediresonline.org/synthesis-and-antibacterial-activity-of-6-bromo-2-o-aminophenyl-3-amino-quinazolin-43h-one-from-6-bromo2-o-aminophenyl-31-benzoxazin-43h-one.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_the_Biological_Activities_of_6_Bromo_Quinazoline_Derivatives_and_6_Bromo_1_methylquinolin_4_1H_one.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4321853/
https://www.scielo.br/j/jbchs/a/3kVVL6TYhhLtNC6zjvsWpXs/?lang=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


investigation in these therapeutic areas.

Conclusion
2-Amino-5-bromo-6-methylquinazolin-4(3H)-one (CAS 23165-64-2) is a heterocyclic compound

with significant potential as a building block in drug discovery and materials science. This guide

has detailed its chemical identity, physicochemical properties, synthetic approaches, and

reactivity. Furthermore, a comprehensive framework for its analytical characterization using

modern spectroscopic and chromatographic techniques has been presented. The established

pharmacological importance of the 6-bromo-quinazolinone scaffold provides a strong rationale

for the further investigation of this compound and its derivatives in various therapeutic contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1586339#cas-number-23165-64-2-physical-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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